

# Technical Monograph: 3-Chloropropyl Propyl Ether

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## Compound of Interest

Compound Name: *1-Chloro-3-propoxypropane*

Cat. No.: *B8577717*

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Chemical Structure, Synthesis, and Applications in Medicinal Chemistry

## Executive Summary

3-Chloropropyl propyl ether (CAS: 4161-23-3), also known as **1-chloro-3-propoxypropane**, is a bifunctional alkylating agent featuring a primary alkyl chloride and an ether linkage.<sup>[1]</sup> It serves as a critical "C3-linker" in organic synthesis, specifically designed to introduce a propoxypropyl spacer into pharmacophores. Its structural duality—combining a reactive electrophilic site (

) with a chemically inert ether backbone—makes it indispensable for tuning the lipophilicity and steric profile of drug candidates without introducing labile functional groups.

This guide details the physicochemical profile, validated synthetic routes, mechanistic reactivity, and safety protocols for 3-chloropropyl propyl ether, grounded in industrial best practices.

## Structural & Physicochemical Profile

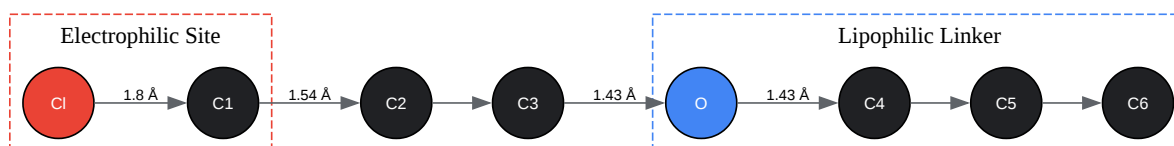
### Molecular Identity

The molecule consists of a propyl chain connected via an oxygen atom to a 3-chloropropyl group. The ether oxygen acts as a hydrogen bond acceptor, while the terminal chloride provides a site for nucleophilic attack.

| Property            | Data  |
|---------------------|---|
| IUPAC Name          | 1-Chloro-3-propoxypropane                                 |
| CAS Registry Number | 4161-23-3   |
| Molecular Formula   |   |
| Molecular Weight    | 136.62 g/mol  |
| SMILES              | CCCOCCCI  |
| InChI Key           | POLCUAVZOMRGSN-UHFFFAOYSA-N<br>(Analogous)                |
| Appearance          | Colorless to pale yellow liquid                           |
| Boiling Point       | ~145–150 °C (Estimated based on homologs)                 |
| Density             | ~0.96 g/mL  |
| Solubility          | Soluble in ethanol, ether, chloroform; insoluble in water |

## 3D Conformation & Sterics

The central ether oxygen introduces a bond angle of approximately 110°, creating a "kinked" flexible linker. This flexibility is crucial in drug design, allowing the attached pharmacophores to adopt low-energy conformations within protein binding pockets.



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Figure 1: Connectivity graph of 3-chloropropyl propyl ether highlighting the electrophilic terminus and the ether linker.

## Synthetic Routes & Manufacturing[3]

### Primary Route: Williamson Ether Synthesis

The most robust method involves the reaction of 1-propanol with 1-bromo-3-chloropropane. This route exploits the difference in leaving group ability between bromide (

) and chloride (

). The bromide is displaced ~100x faster, allowing for selective mono-alkylation.

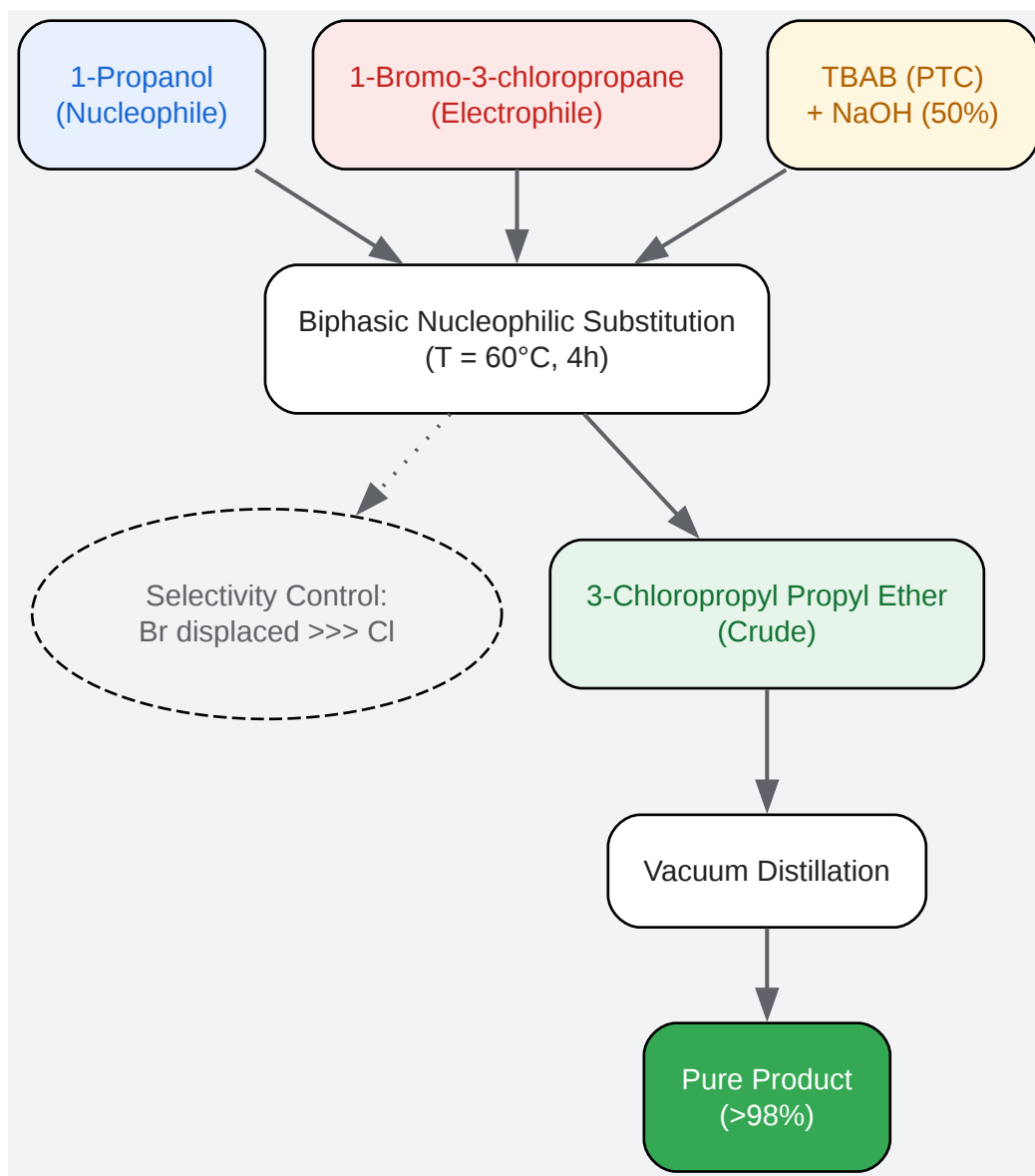
Reaction Scheme:

Protocol:

- Reagents: 1-Propanol (1.0 eq), 1-Bromo-3-chloropropane (1.2 eq), NaOH (50% aq), Tetrabutylammonium bromide (TBAB, 1 mol%).
- Procedure:
  - Mix 1-propanol and 1-bromo-3-chloropropane in a reactor.
  - Add TBAB (Phase Transfer Catalyst).
  - Add NaOH solution dropwise at 0–5 °C to control exotherm.
  - Heat to 60 °C for 4–6 hours.
  - Monitor by GC for disappearance of propanol.
- Workup: Separate organic phase, wash with water, dry over \_\_\_\_\_, and distill under reduced pressure.

## Alternative Route: Ring Opening of Oxetane

Less common due to the cost of oxetane, but yields high purity.



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Figure 2: Phase-transfer catalyzed synthesis workflow ensuring selective alkylation.

## Analytical Characterization

Verification of the structure relies on NMR spectroscopy.[2] The symmetry is broken by the different terminal groups (methyl vs. chloride).

## Proton NMR ( <sup>1</sup>H-NMR)

Solvent:

, 400 MHz.

| Chemical Shift ( , ppm) | Multiplicity  | Integration | Assignment             | Interpretation         |
|-------------------------|---------------|-------------|------------------------|------------------------|
| 3.65                    | Triplet ( Hz) | 2H          |                        | Deshielded by Chlorine |
| 3.52                    | Triplet ( Hz) | 2H          | (propyl side)          | Deshielded by Oxygen   |
| 3.41                    | Triplet ( Hz) | 2H          | (chloro side)          | Deshielded by Oxygen   |
| 2.05                    | Quintet       | 2H          | (central, chloro side) | Beta to Cl and O       |
| 1.60                    | Sextet        | 2H          | (central, propyl side) | Beta to O and Methyl   |
| 0.93                    | Triplet       | 3H          |                        | Terminal Methyl        |

## Mass Spectrometry (GC-MS)

- Molecular Ion ( ): 136 (weak).
- Isotope Pattern: M+2 peak at 138 with ~33% intensity of M+ (characteristic of one Chlorine atom).
- Fragmentation: Loss of propyl group (

) and loss of

.

## Applications in Medicinal Chemistry

### Linker Chemistry

3-Chloropropyl propyl ether is primarily used to tether pharmacophores. The propyl ether chain increases lipophilicity (

) and membrane permeability compared to shorter ethyl linkers or more polar amide linkers.

### Reactivity Profile: Nucleophilic Substitution

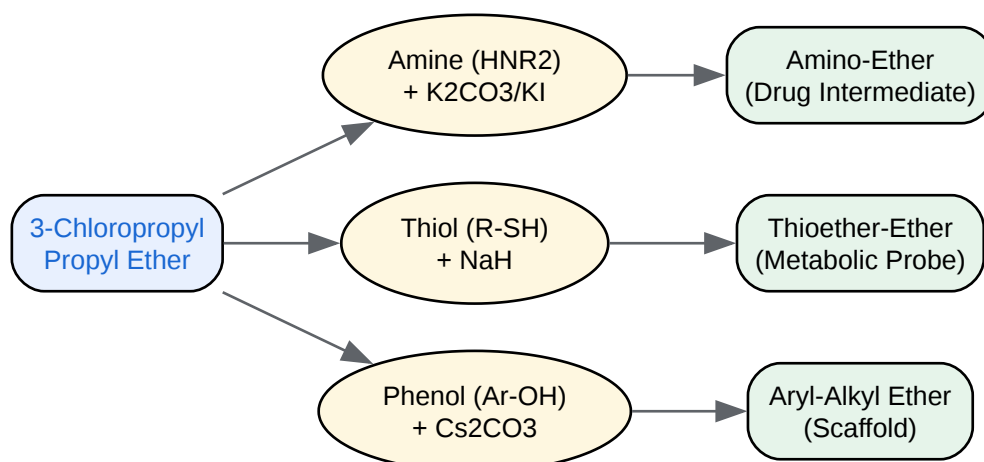
The terminal chloride is a moderate leaving group, ideal for

reactions with amines, thiols, or phenoxides. It is less reactive than bromide, allowing for handling without immediate decomposition, but reactive enough for derivatization under basic conditions (e.g.,

in DMF).

Key Reaction: N-Alkylation of Piperazines Used in the synthesis of antipsychotics or antihistamines where a piperazine ring requires a lipophilic tail.

- Note: Addition of Potassium Iodide (KI) generates the transient alkyl iodide in situ (Finkelstein reaction), accelerating the rate significantly.



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Figure 3: Divergent synthesis pathways utilizing the alkyl chloride handle.

## Safety & Handling (E-E-A-T)

Hazard Classification:

- Acute Toxicity: Harmful if swallowed or inhaled.
- Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
- Genotoxicity: As an alkylating agent, it should be treated as a potential mutagen.

Handling Protocols:

- Engineering Controls: Always handle in a certified chemical fume hood.
- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
- Spill Management: Absorb with inert material (vermiculite). Do not flush into drains.
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the ether to peroxides, although less prone than diisopropyl ether.

## References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8006, 1-Bromo-3-chloropropane. Retrieved from [[Link](#)] (Precursor data and general reactivity).
- Cheméo. (n.d.). Propyl 3-chloropropyl ether Chemical Properties. Retrieved from [[Link](#)]

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## Sources

- [1. 19554-99-5|1-Chloro-3-\(2-chloroethoxy\)propane|BLD Pharm \[bldpharm.com\]](#)
- [2. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
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